molecular formula C13H14N6O B3010593 Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1286704-09-3

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B3010593
CAS No.: 1286704-09-3
M. Wt: 270.296
InChI Key: ZUVKROWICWXGQO-UHFFFAOYSA-N
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Description

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound that features a pyrimidine ring and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves the condensation of pyrimidine derivatives with piperazine derivatives under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with 1-(pyrimidin-2-yl)piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of pyrimidine and piperazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

pyrimidin-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c20-12(11-14-3-1-4-15-11)18-7-9-19(10-8-18)13-16-5-2-6-17-13/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVKROWICWXGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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